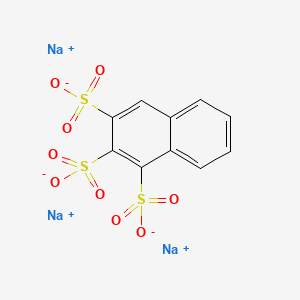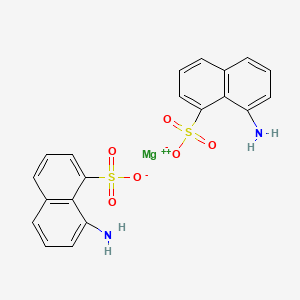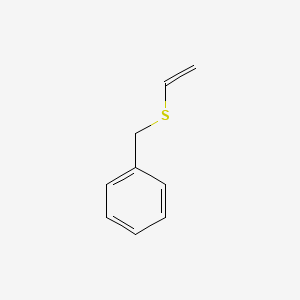
Benzene, ((ethenylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, ((ethenylthio)methyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium ethylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of benzene, ((ethenylthio)methyl)- can be achieved through the catalytic reaction of benzyl chloride with sodium ethylthiolate. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, ((ethenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylthio group to an ethylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, ((ethenylthio)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, ((ethenylthio)methyl)- involves its interaction with various molecular targets. The vinylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- Phenylthioethene
- Phenylthioethylene
- Phenyl vinyl sulfide
- Phenyl vinyl thioether
Uniqueness
Benzene, ((ethenylthio)methyl)- is unique due to the presence of the vinylthio group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and material science.
Properties
CAS No. |
1822-76-0 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
ethenylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
RYZCGQUXJPHSSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


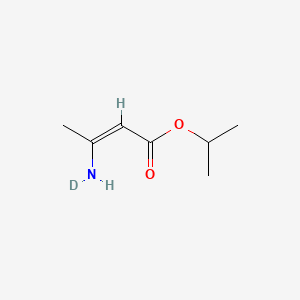

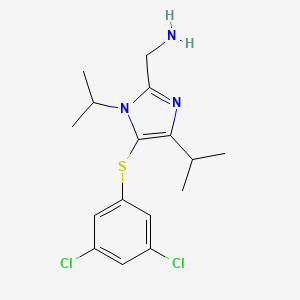
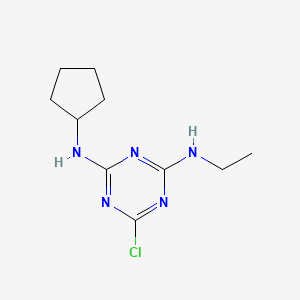
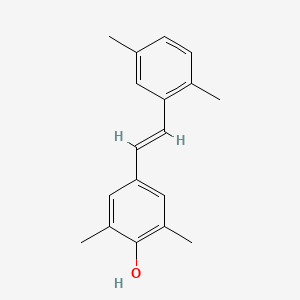

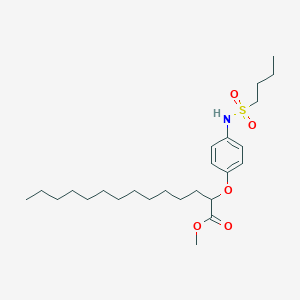

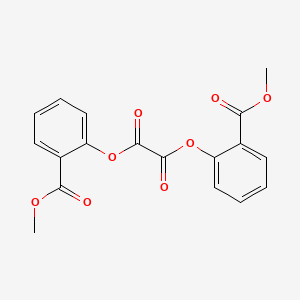
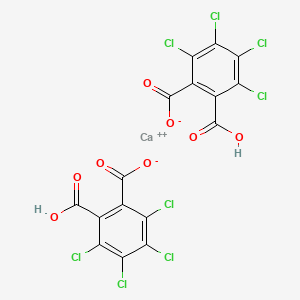
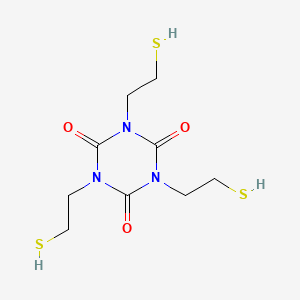
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
